molecular formula C6H11NO B12837403 (1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine

(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine

Cat. No.: B12837403
M. Wt: 113.16 g/mol
InChI Key: VFBPTGRGJXUIOF-JKUQZMGJSA-N
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Description

(1S,5R,7R)-2-Oxabicyclo[320]heptan-7-amine is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can participate in nucleophilic attacks, while the amine group can form hydrogen bonds or ionic interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine is unique due to its oxirane ring, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1S,5R,7R)-2-oxabicyclo[3.2.0]heptan-7-amine

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-8-6(4)5/h4-6H,1-3,7H2/t4-,5+,6-/m0/s1

InChI Key

VFBPTGRGJXUIOF-JKUQZMGJSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1C[C@H]2N

Canonical SMILES

C1COC2C1CC2N

Origin of Product

United States

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